molecular formula C10H7BrN2O B1526564 5-Bromo-2-(pyridin-3-yloxy)pyridine CAS No. 900493-23-4

5-Bromo-2-(pyridin-3-yloxy)pyridine

Cat. No.: B1526564
CAS No.: 900493-23-4
M. Wt: 251.08 g/mol
InChI Key: JBEQHXPNQXLTEA-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol. It is used in research and development .


Synthesis Analysis

The synthesis of pyridine derivatives like this compound often involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids can produce these novel pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .

Scientific Research Applications

Photoinduced Tautomerization Studies

The study of 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, including those with bromo substituents, revealed a unique class of compounds capable of exhibiting three types of photoreactions. These include excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in complexes with alcohol. These reactions are significant for understanding the photophysics and photochemistry of pyridine derivatives, potentially including 5-Bromo-2-(pyridin-3-yloxy)pyridine, offering insights into their behavior in various environments and applications in photochemical switches or sensors Vetokhina et al., 2012.

Optical and Spectroscopic Characterization

The spectroscopic and optical properties of pyridine derivatives like 5-Bromo-2-(trifluoromethyl)pyridine were explored using various spectroscopic methods and density functional theory (DFT). Such studies provide a foundation for understanding the electronic structure, vibrational frequencies, and non-linear optical (NLO) properties of pyridine compounds, which are essential for their applications in materials science and molecular electronics Vural & Kara, 2017.

Synthesis and Structural Analysis

The synthesis of pyridine derivatives through reactions involving bromo-substituted pyridines has been explored, demonstrating the versatility of these compounds in organic synthesis. For instance, the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine showcases the potential for creating complex structures with pyridine cores, which can be further functionalized for various applications Kuhn et al., 2003.

Ligand Role in Iridium Complexes

The role of ancillary ligands, such as pyridyltetrazolate, in tuning the color and photophysical properties of iridium complexes has been investigated. This research is crucial for the development of phosphorescent materials in organic light-emitting devices (OLEDs) and other optoelectronic applications. The ability to fine-tune the emission properties through ligand modification, including potentially with this compound derivatives, highlights the importance of pyridine-based ligands in materials chemistry Stagni et al., 2008.

Corrosion Inhibition Studies

The evaluation of Schiff bases derived from pyridine compounds, including those with bromo substituents, as corrosion inhibitors for carbon steel highlights the potential of pyridine derivatives in protecting metals against corrosion. Such applications are significant in industrial settings where metal preservation is crucial. The investigation into the adsorption behavior and efficiency of these inhibitors contributes to the development of more effective corrosion protection strategies El-Lateef et al., 2015.

Safety and Hazards

The safety data sheet for similar compounds suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

5-bromo-2-pyridin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEQHXPNQXLTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734209
Record name 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900493-23-4
Record name 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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